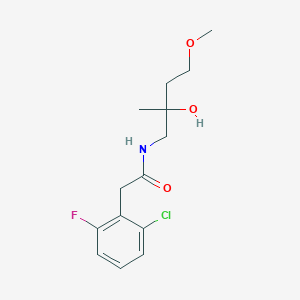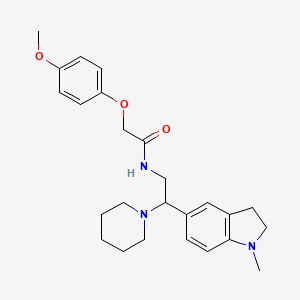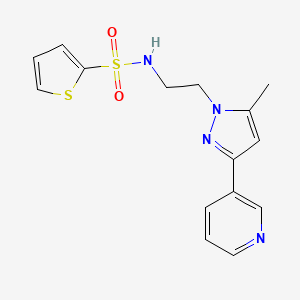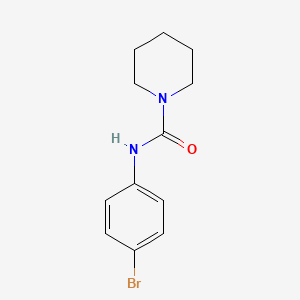
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide, is a chemical entity that appears to be related to a class of compounds known for their biological activity, particularly as thrombin inhibitors. One of the related compounds, 2-(2-chloro-6-fluorophenyl)acetamides, has been reported to have potent thrombin inhibitory activity, with variations in the substituents affecting the potency of inhibition .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and finally ester interchange with methanol . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, possibly with additional steps to introduce the specific hydroxy, methoxy, and methylbutyl substituents.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various spectroscopic techniques, including infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, and IR, complemented by X-ray diffraction analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would be similarly employed to analyze the molecular structure of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be quite diverse. For instance, silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can further react to form silanols or transform into other silanes upon reaction with alcohols . These findings suggest that the compound of interest may also undergo various chemical reactions, particularly those involving its amide and aromatic functionalities, which could be exploited for further chemical modifications or to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's lipophilicity, boiling point, and stability. The substituents on the acetamide nitrogen, such as the hydroxy, methoxy, and methylbutyl groups in the compound of interest, will also impact its solubility, acidity, and potential for hydrogen bonding. These properties are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Metabolism
Comparative Metabolism of Chloroacetamide Herbicides : Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. These compounds, including acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide] and metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide], undergo complex metabolic processes that lead to the formation of potentially carcinogenic metabolites through pathways involving cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).
Radiochemical Studies
Radiosynthesis for Metabolic Studies : The radiosynthesis of chloroacetanilide herbicides like acetochlor for high specific activity is crucial for studying their metabolism and mode of action. This involves methodologies to label these compounds with tritium for detailed metabolic studies (Latli & Casida, 1995).
Soil Interaction and Herbicide Efficacy
Herbicide Reception and Activity : Research on acetochlor, alachlor, and metolachlor has shown how wheat straw and irrigation affect the reception of these herbicides by the soil, influencing their herbicidal activity. This information is vital for optimizing agricultural practices to ensure effective weed control while minimizing environmental impact (Banks & Robinson, 1986).
Chemical Synthesis and Characterization
Synthesis of Related Compounds : Studies on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into chemical procedures and analytical techniques that could be applicable to the synthesis and analysis of 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide. These methods involve steps like acetylation, esterification, and ester interchange, followed by characterization through IR and MS spectroscopy (Zhong-cheng & Shu, 2002).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO3/c1-14(19,6-7-20-2)9-17-13(18)8-10-11(15)4-3-5-12(10)16/h3-5,19H,6-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMPPAMPWBKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)CC1=C(C=CC=C1Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2528034.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2528036.png)
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)


![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)


![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)
